

# The L10 Crystal Structure of FePt Nanoparticles: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	Iron;platinum
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## Abstract

This technical guide provides a comprehensive overview of the L10 crystal structure of Iron-Platinum (FePt) nanoparticles, a material of significant interest for next-generation data storage, permanent magnets, and biomedical applications. The transition from the chemically disordered face-centered cubic (fcc) phase to the ordered L10 face-centered tetragonal (fct) structure is critical for achieving the desirable high magnetocrystalline anisotropy. This document details the synthesis methodologies, annealing protocols for phase transformation, and characterization techniques. Quantitative structural and magnetic data are systematically presented in tabular format to facilitate comparison. Furthermore, key experimental workflows are visualized using diagrams to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis and characterization of L10 FePt nanoparticles.

## Introduction to the L10 FePt Crystal Structure

FePt nanoparticles are a focal point of materials science research due to the exceptional magnetic properties of their L10 ordered phase. The as-synthesized nanoparticles typically

exhibit a chemically disordered face-centered cubic (fcc) structure, which is superparamagnetic at room temperature.[1][2][3] To unlock their potential, a phase transition to the chemically ordered L10 face-centered tetragonal (fct) structure is necessary. This is achieved through thermal annealing.[1][3][4]

The L10 structure is characterized by alternating layers of iron and platinum atoms along the c-axis, which breaks the cubic symmetry and induces a high uniaxial magnetocrystalline anisotropy.[5] This high anisotropy allows for the fabrication of smaller, more thermally stable magnetic bits, paving the way for ultra-high-density magnetic recording media.[5] The degree of this chemical ordering is quantified by the long-range order parameter, S.[6] A higher value of S corresponds to a greater degree of ordering and, consequently, superior magnetic properties. [6]

## Synthesis and Phase Transformation of L10 FePt Nanoparticles

The formation of L10 FePt nanoparticles is a multi-step process that begins with the synthesis of fcc FePt nanoparticles, followed by a crucial annealing step to induce the phase transformation to the L10 structure.

### Synthesis of Disordered fcc FePt Nanoparticles

Two common chemical synthesis methods for producing monodisperse fcc FePt nanoparticles are the polyol process and thermal decomposition.

#### 2.1.1. Polyol Synthesis

The polyol process involves the reduction of metal salt precursors in a high-boiling-point alcohol (a polyol), which also acts as the solvent.

#### Experimental Protocol: Polyol Synthesis of FePt Nanoparticles

- **Precursor Preparation:** Iron(II) acetylacetonate ( $\text{Fe}(\text{acac})_2$ ) and platinum(II) acetylacetonate ( $\text{Pt}(\text{acac})_2$ ) are used as the iron and platinum precursors, respectively.
- **Reaction Mixture:** The precursors are mixed in a flask with a reducing agent, such as 1,2-hexadecanediol, and a solvent.[1][2] To control particle size and prevent agglomeration,

surfactants like oleic acid and oleylamine are added.

- **Inert Atmosphere:** The reaction flask is purged with an inert gas, typically argon or nitrogen, to prevent oxidation during the synthesis.[1]
- **Heating and Refluxing:** The mixture is heated to a specific temperature, often around 247°C, and refluxed for a set duration, for instance, 30 minutes, to allow for the reduction of the metal precursors and the nucleation and growth of the nanoparticles.[4]
- **Purification:** After cooling to room temperature, the as-synthesized fcc FePt nanoparticles are precipitated, typically with ethanol, and then separated by centrifugation. This washing process is repeated multiple times to remove excess surfactants and unreacted precursors.

### 2.1.2. Thermal Decomposition

This method involves the decomposition of organometallic precursors at high temperatures in the presence of stabilizing surfactants.

#### Experimental Protocol: Thermal Decomposition of FePt Nanoparticles

- **Precursor Selection:** Iron pentacarbonyl ( $\text{Fe}(\text{CO})_5$ ) and platinum(II) acetylacetonate ( $\text{Pt}(\text{acac})_2$ ) are common precursors.
- **Reaction Setup:** The reaction is carried out in a high-boiling-point organic solvent, such as dioctyl ether, containing surfactants like oleic acid and oleylamine.
- **Controlled Heating:** The reaction mixture is heated under an inert atmosphere. The thermal decomposition of the precursors leads to the formation of FePt nanoparticles. The size and shape of the nanoparticles can be controlled by adjusting parameters such as the precursor and stabilizer molar ratios, heating rate, and reaction temperature and duration.[3]
- **Post-Synthesis Processing:** Similar to the polyol process, the nanoparticles are purified through precipitation and centrifugation.

## Phase Transformation to L10 via Annealing

The as-synthesized, chemically disordered fcc FePt nanoparticles require a high-temperature annealing step to transform into the chemically ordered L10 fct phase.[1][3]

### 2.2.1. Conventional Annealing

In this method, the purified fcc FePt nanoparticles are deposited on a substrate and annealed in a furnace under a controlled atmosphere.

#### Experimental Protocol: Conventional Annealing

- **Sample Preparation:** A dispersion of the purified fcc FePt nanoparticles is deposited onto a substrate, such as a silicon wafer.
- **Annealing Conditions:** The sample is placed in a furnace and heated to temperatures typically ranging from 550°C to 700°C.[4][7] The annealing is performed under a reducing atmosphere, such as forming gas (a mixture of hydrogen and argon or nitrogen), to prevent oxidation and facilitate the phase transformation.[8]
- **Duration:** The annealing time can range from 30 minutes to several hours, depending on the desired degree of ordering and the annealing temperature.[1][9]

A significant challenge with conventional annealing is the tendency for nanoparticles to agglomerate and sinter at high temperatures, leading to a loss of their discrete nature and uniform size distribution.[8][9]

### 2.2.2. Salt-Matrix Annealing

To mitigate the issue of sintering, the salt-matrix annealing technique has been developed. In this method, the nanoparticles are embedded in a salt matrix, which acts as a physical barrier to prevent agglomeration during heating.

#### Experimental Protocol: Salt-Matrix Annealing

- **Matrix Preparation:** The as-synthesized fcc FePt nanoparticles are mixed with a salt, such as sodium chloride (NaCl).[8] The salt is often ball-milled to reduce its particle size for better dispersion.[8]
- **Mixing:** The nanoparticle dispersion and the salt powder are mixed, and the solvent is evaporated, leaving the nanoparticles embedded within the salt matrix. The weight ratio of

salt to nanoparticles is a critical parameter, with higher ratios providing better separation.[8]  
[9]

- **Annealing:** The mixture is annealed under a reducing atmosphere (e.g., forming gas) at temperatures typically between 600°C and 700°C for several hours.[8][9]
- **Matrix Removal:** After annealing, the salt is dissolved and washed away with deionized water, leaving behind well-dispersed, L10-ordered FePt nanoparticles.[8]

## Characterization of L10 FePt Nanoparticles

A suite of characterization techniques is employed to analyze the crystal structure, morphology, and magnetic properties of the synthesized nanoparticles.

### Experimental Protocol: Characterization Techniques

- **X-Ray Diffraction (XRD):** XRD is the primary tool for determining the crystal structure and the degree of chemical ordering. The presence of superlattice peaks, such as (001) and (110), in the XRD pattern is a clear indication of the L10 phase.[3] The long-range order parameter (S) can be calculated from the ratio of the integrated intensities of the superlattice and fundamental peaks.[4]
- **Transmission Electron Microscopy (TEM):** TEM is used to visualize the size, shape, and morphology of the nanoparticles. High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, providing direct evidence of the crystalline structure.
- **Vibrating Sample Magnetometry (VSM) or Superconducting Quantum Interference Device (SQUID) Magnetometry:** These techniques are used to measure the magnetic properties of the nanoparticles, such as coercivity (Hc) and saturation magnetization (Ms), which are key indicators of the L10 phase formation and its quality.

## Quantitative Data

The structural and magnetic properties of L10 FePt nanoparticles are highly dependent on factors such as composition, particle size, and annealing conditions. The following tables summarize key quantitative data from the literature.

Table 1: Structural Parameters of L10 FePt Nanoparticles

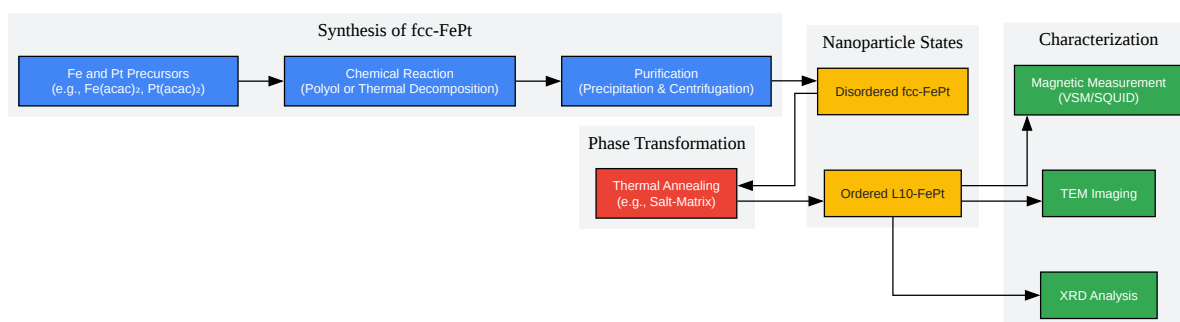
Fe:Pt Ratio (Nominal)	Particle Size (nm)	Annealing Temperature (°C)	Annealing Time (h)	Lattice Parameter 'a' (Å)	Lattice Parameter 'c' (Å)	c/a Ratio	Long-Range Order Parameter (S)	Reference
~1:1	3	650	0.5	-	-	-	-	[1][2]
52:48	4	600	0.5	-	-	-	-	[7]
~1:1	4	700	2	-	-	-	-	[9]
~1:1	8	700	4	3.855	3.757	0.975	-	[10]
52:48	-	350	0.33	-	-	-	~0.87	[11]
Pure FePt	-	-	-	3.85	3.74	0.97	-	[12]
FePt + 25% B <sub>2</sub> O <sub>3</sub>	-	-	-	3.88	3.61	0.93	-	[12]

Table 2: Magnetic Properties of L10 FePt Nanoparticles

Particle Size (nm)	Annealing Temperature (°C)	Coercivity (Hc) at Room Temp. (kOe)	Coercivity (Hc) at 5K (kOe)	Reference
3	650	9.0	16.7	[1][2]
4	700	up to 30	-	[9]
8.8	700	33	-	[13]
6	650	13	-	[3]

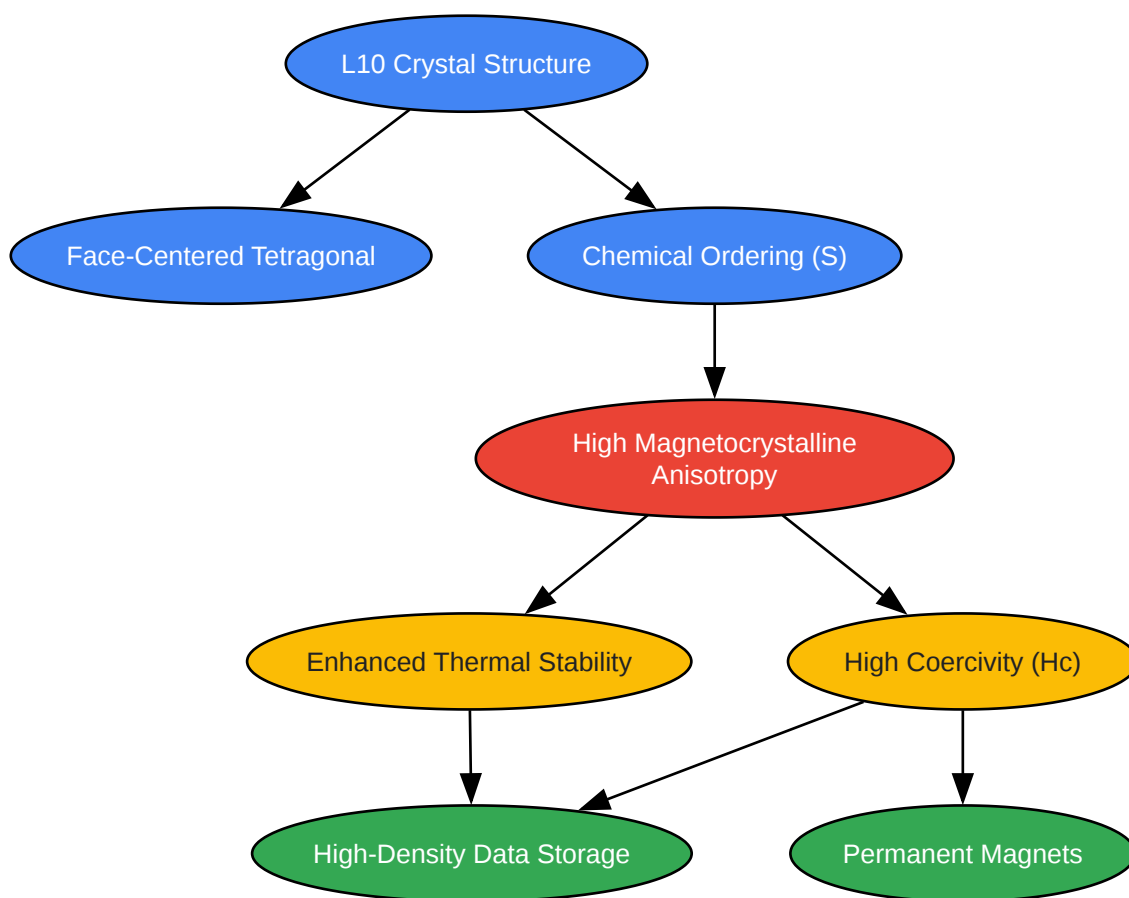
## Visualized Workflows and Relationships

To further elucidate the processes described, the following diagrams illustrate the key workflows and logical relationships in the synthesis and characterization of L10 FePt nanoparticles.



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Caption: Workflow for the synthesis and characterization of L10 FePt nanoparticles.



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Caption: Relationship between L10 structure, properties, and applications.

## Conclusion

The L10 phase of FePt nanoparticles offers remarkable magnetic properties that are highly sought after for advanced technological applications. The successful synthesis and phase transformation from the disordered fcc to the ordered fct structure are paramount. This guide has provided a detailed overview of the key experimental protocols for synthesis and annealing, along with the necessary characterization techniques. The presented quantitative data and visual workflows offer a valuable resource for researchers and professionals in the field, enabling a deeper understanding and facilitating further advancements in the development and application of L10 FePt nanoparticles.

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- To cite this document: BenchChem. [The L10 Crystal Structure of FePt Nanoparticles: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14222836/docs#the-l10-crystal-structure-of-fept-nanoparticles-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b14222836/docs#the-l10-crystal-structure-of-fept-nanoparticles-a-technical-guide-for-researchers)

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